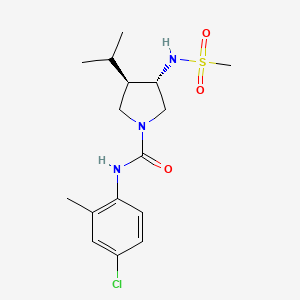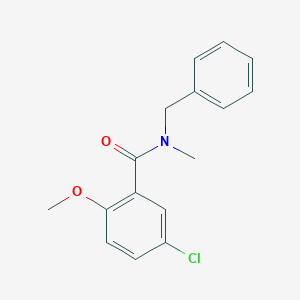![molecular formula C16H21ClN2O4 B5519372 ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B5519372.png)
ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form ethyl 4-chloro-3-methylphenoxyacetate. This intermediate is then reacted with piperazine-1-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetyl derivatives.
科学的研究の応用
Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
類似化合物との比較
Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: Shares a similar phenoxy structure but differs in the ester and piperazine moieties.
Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Contains additional methyl groups on the phenoxy ring, altering its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-3-22-16(21)19-8-6-18(7-9-19)15(20)11-23-13-4-5-14(17)12(2)10-13/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSRVAHLPYKZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)
![N'-[2-(difluoromethoxy)benzoyl]pyridine-4-carbohydrazide](/img/structure/B5519313.png)
![5-isopropyl-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5519320.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![6-bromo-2-(3-fluorophenyl)benzo[d]1,3-oxazin-4-one](/img/structure/B5519366.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
